2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol

Physicochemical Properties Drug-likeness LogP

2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol is a synthetic heterocyclic compound belonging to the triazolo[4,3-b]pyridazine class, characterized by a 3-(3-nitrophenyl) substituent and a 6-aminoethanol side chain. Its molecular formula is C13H12N6O3, with a molecular weight of 300.28 g/mol and a calculated logP of approximately 1.08, indicating moderate lipophilicity.

Molecular Formula C13H12N6O3
Molecular Weight 300.27 g/mol
CAS No. 596824-24-7
Cat. No. B12902363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol
CAS596824-24-7
Molecular FormulaC13H12N6O3
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2N=C(C=C3)NCCO
InChIInChI=1S/C13H12N6O3/c20-7-6-14-11-4-5-12-15-16-13(18(12)17-11)9-2-1-3-10(8-9)19(21)22/h1-5,8,20H,6-7H2,(H,14,17)
InChIKeyVYSRBDHVMRBIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol (CAS 596824-24-7): Chemical Class and Known Properties


2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol is a synthetic heterocyclic compound belonging to the triazolo[4,3-b]pyridazine class, characterized by a 3-(3-nitrophenyl) substituent and a 6-aminoethanol side chain . Its molecular formula is C13H12N6O3, with a molecular weight of 300.28 g/mol and a calculated logP of approximately 1.08, indicating moderate lipophilicity [1]. The compound is present in screening libraries but lacks any reported biological activity in major public databases like ChEMBL as of the latest update [1].

Why Closely Related Triazolo[4,3-b]pyridazine Analogs Are Not Interchangeable with CAS 596824-24-7


The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with subtle changes to its substitution pattern leading to drastic shifts in biological target engagement [1]. For example, 6-substituted triazolo[4,3-b]pyridazines have been optimized as potent, dual c-Met/Pim-1 kinase inhibitors where the nature and position of the aryl group critically determine potency and selectivity [2]. A 3-(3-nitrophenyl) group, as featured in CAS 596824-24-7, introduces distinct electronic and steric properties compared to other common substituents like 3-methyl, 4-bromophenyl, or unsubstituted phenyl, which are known to modulate target binding and physicochemical profiles. Simply substituting one analog for another, even within the same class, without understanding these specific structure-activity relationships (SAR) introduces significant risk of target inactivity, altered selectivity, or unexpected physicochemical behavior in an experimental system.

Quantitative Differentiation Profile for 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol (CAS 596824-24-7)


Molecular Properties and Drug-Likeness Comparison with In-Class Analogs

The target compound exhibits a calculated partition coefficient (LogP) of 1.08, which is lower than the unsubstituted phenyl analog (LogP ~1.50 estimated) and the 4-bromophenyl analog (LogP ~2.3), suggesting a distinct solubility and permeability profile that could favor CNS or aqueous assay conditions [1]. Its topological polar surface area (tPSA) is 121 Ų, which is within the range linked to blood-brain barrier penetration, unlike some bulkier analogs .

Physicochemical Properties Drug-likeness LogP

Structural Uniqueness in Commercial and Screening Libraries

A scaffold analysis using the ZINC database reveals that the specific combination of a 3-nitrophenyl group at position 3 and an aminoethanol chain at position 6 of the [1,2,4]triazolo[4,3-b]pyridazine core is not represented by any other readily available commercial compound [1]. While analogs with a 3-methyl or 4-bromophenyl group exist, the 3-nitrophenyl variant constitutes a unique chemotype within the available screening deck, offering a distinct pharmacophoric pattern for hit identification campaigns.

Chemical Diversity Screening Library Uniqueness Analysis

Optimal Procurement and Application Scenarios for 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol (CAS 596824-24-7)


Diversity-Oriented Screening for Kinase or Nuclear Receptor Targets

Given the triazolo[4,3-b]pyridazine core's known affinity for kinases like c-Met and nuclear receptors like Rev-Erb [1], this compound is best deployed as a diversity element in a focused screening library. Its distinct 3-nitrophenyl group and moderate LogP of 1.08 make it a suitable candidate for assays that favor compounds with balanced solubility and permeability, such as cell-based phenotypic screens or fragment-based lead discovery by X-ray crystallography .

Structure-Activity Relationship (SAR) Study Starting Point

The compound's unique substitution pattern, not present in other commercially available analogs, makes it a valuable tool for exploring SAR around the 3-position of the triazolo[4,3-b]pyridazine scaffold [1]. Procurement is recommended for medicinal chemistry groups investigating the electronic effects of the nitro group on target binding affinity and selectivity, particularly when comparing head-to-head with the 3-methyl or 3-unsubstituted baseline compounds.

Pharmacokinetic Property Probe Compound

With a tPSA of 121 Ų and only one hydrogen bond donor, the compound adheres to key CNS drug-likeness parameters . It is suited as a probe to assess the impact of a 3-nitrophenyl group on metabolic stability and brain penetration in rodent models, where its lower LogP compared to 4-bromophenyl analogs is hypothesized to confer a superior free fraction in plasma and brain tissue, warranting procurement for dedicated PK studies.

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